molecular formula C13H19FN3O9P B13825856 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

Cat. No.: B13825856
M. Wt: 415.29 g/mol
InChI Key: UOYKQCZOTUPGRY-ARUJFWOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sofosbuvir metabolite GS-566500 13CD3 is a labeled metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection. Sofosbuvir is metabolized in the body to form several metabolites, including GS-566500, which is an intermediate metabolite. The labeled version, GS-566500 13CD3, is used as an internal standard in various analytical methods to quantify Sofosbuvir and its metabolites in biological samples .

Chemical Reactions Analysis

Types of Reactions

Sofosbuvir metabolite GS-566500 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for the metabolic activation and deactivation of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of GS-566500 include acetonitrile, ammonium formate, and formic acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving GS-566500 include the active triphosphate form GS-461203 and the inactive metabolite GS-331007. These products are crucial for the antiviral activity of Sofosbuvir .

Mechanism of Action

Sofosbuvir metabolite GS-566500 is an intermediate in the metabolic activation of Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, Sofosbuvir is converted to its active form, GS-461203, which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .

Properties

Molecular Formula

C13H19FN3O9P

Molecular Weight

415.29 g/mol

IUPAC Name

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1/i2+1D3

InChI Key

UOYKQCZOTUPGRY-ARUJFWOBSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)O)O)O)F

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O

Origin of Product

United States

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